3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid typically involves the protection of the amino group of tetrahydrothiophene-3-carboxylic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers .
Scientific Research Applications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function, as it can be incorporated into peptides and proteins.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions. The compound’s molecular targets and pathways depend on the specific peptides or proteins it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective properties.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid: An oxetane derivative used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A phenylalanine derivative used in the study of protein structure.
Uniqueness
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydrothiophene-3-carboxylic acid is unique due to its tetrahydrothiophene ring, which imparts distinct chemical properties compared to other amino acid derivatives. This structural feature makes it particularly useful in the synthesis of sulfur-containing peptides and proteins .
Properties
Molecular Formula |
C20H19NO4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)thiolane-3-carboxylic acid |
InChI |
InChI=1S/C20H19NO4S/c22-18(23)20(9-10-26-12-20)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |
InChI Key |
HWFYRPQWLZKDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.